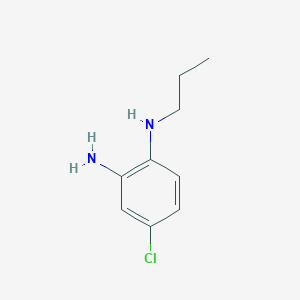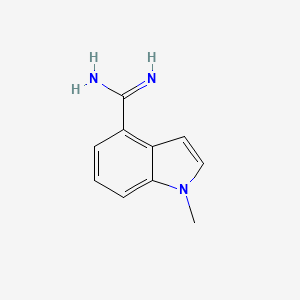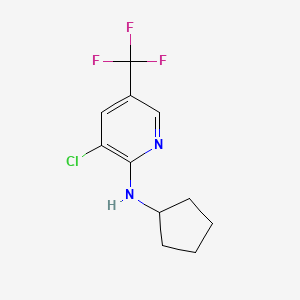
3-氯-N-环戊基-5-(三氟甲基)吡啶-2-胺
描述
3-chloro-N-cyclopentyl-5-(trifluoromethyl)pyridin-2-amine is a useful research compound. Its molecular formula is C11H12ClF3N2 and its molecular weight is 264.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-cyclopentyl-5-(trifluoromethyl)pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-cyclopentyl-5-(trifluoromethyl)pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药研发
像3-氯-N-环戊基-5-(三氟甲基)吡啶-2-胺这样的化合物中的三氟甲基通常与一系列药理活性相关。该化合物可用于合成新的药物分子,特别是那些以神经递质调节为关键的针对神经疾病的药物 .
农用化学研究
在农用化学工业中,三氟甲基吡啶是活性成分中的关键结构单元。它们用于保护作物免受病虫害,并且3-氯-N-环戊基-5-(三氟甲基)吡啶-2-胺的衍生物可以合成用于新型杀虫剂或除草剂 .
兽医学
与它在人类药物中的应用类似,该化合物也可以用于开发兽用药物。三氟甲基的独特特性可以提高治疗动物健康状况的疗效 .
有机合成中间体
该化合物可以作为合成更复杂有机分子的中间体。其独特的结构可能有利于创建具有特定所需性质的新化合物,用于研究或工业用途 .
材料科学
三氟甲基可以赋予材料独特的物理性质。像3-氯-N-环戊基-5-(三氟甲基)吡啶-2-胺这样的化合物可以用来开发具有特定特性的新材料,例如提高耐用性或改变电导率 .
抗病毒研究
该化合物有潜力用于合成抗病毒药物。例如,它可以作为创建 NS5B 抑制剂的反应物,NS5B 是一种在丙型肝炎病毒等病毒复制中起关键作用的聚合酶 .
氟化学研究
由于三氟甲基的存在,该化合物在氟化学领域引起了兴趣,它可以用来研究氟化对化合物生物活性和稳定性的影响 .
催化
三氟甲基的独特性质可以使3-氯-N-环戊基-5-(三氟甲基)吡啶-2-胺成为化学反应中宝贵的催化剂或催化体系的组成部分,可能提高效率或选择性 .
作用机制
Target of Action
It’s known that trifluoromethylpyridines, a group to which this compound belongs, are used in the synthesis of various active agrochemical and pharmaceutical ingredients .
Mode of Action
It’s known that trifluoromethylpyridines are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may participate in electronically divergent processes with the metal catalyst .
Biochemical Pathways
It’s known that compounds of this type can be used as reactants in the synthesis of novel molecules, potentially affecting various biochemical pathways .
Result of Action
It’s known that compounds of this type can be used in the synthesis of novel molecules with potential biological activities .
Action Environment
It’s known that the properties of trifluoromethylpyridines can be tailored for application under specific conditions .
生化分析
Biochemical Properties
3-chloro-N-cyclopentyl-5-(trifluoromethyl)pyridin-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as a reactant in the synthesis of novel imidazo[1,2-a]pyridine-coumarin hybrid molecules, which act as inhibitors of NS5B, a key enzyme in the replication of Hepatitis C virus . This interaction highlights the compound’s potential in antiviral research.
Cellular Effects
The effects of 3-chloro-N-cyclopentyl-5-(trifluoromethyl)pyridin-2-amine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the levels of calcitonin gene-related peptide (CGRP), a neurotransmitter involved in pain signaling . This modulation can impact various cellular processes, including inflammation and pain perception.
Molecular Mechanism
At the molecular level, 3-chloro-N-cyclopentyl-5-(trifluoromethyl)pyridin-2-amine exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as NS5B, by binding to their active sites and preventing their normal function . This inhibition can lead to changes in gene expression and cellular activity, contributing to its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-chloro-N-cyclopentyl-5-(trifluoromethyl)pyridin-2-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 3-chloro-N-cyclopentyl-5-(trifluoromethyl)pyridin-2-amine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as antiviral activity, while higher doses could lead to toxic or adverse effects . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and ensuring the compound’s safety in clinical applications.
Metabolic Pathways
3-chloro-N-cyclopentyl-5-(trifluoromethyl)pyridin-2-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of various metabolites, influencing the compound’s overall pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of 3-chloro-N-cyclopentyl-5-(trifluoromethyl)pyridin-2-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its activity and function . Understanding these processes is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 3-chloro-N-cyclopentyl-5-(trifluoromethyl)pyridin-2-amine is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects . The localization of the compound within cells is crucial for its activity and therapeutic efficacy.
属性
IUPAC Name |
3-chloro-N-cyclopentyl-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3N2/c12-9-5-7(11(13,14)15)6-16-10(9)17-8-3-1-2-4-8/h5-6,8H,1-4H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNZSALRWABTGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651949 | |
| Record name | 3-Chloro-N-cyclopentyl-5-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1041581-59-2 | |
| Record name | 3-Chloro-N-cyclopentyl-5-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



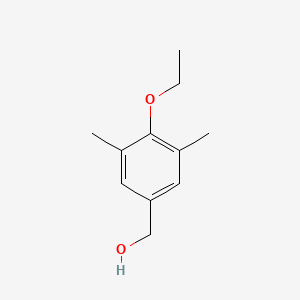
![(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid](/img/structure/B1414953.png)
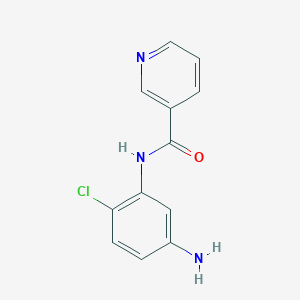
![6-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]hexan-1-amine](/img/structure/B1414959.png)
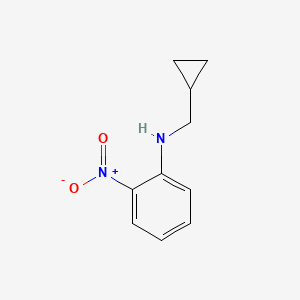
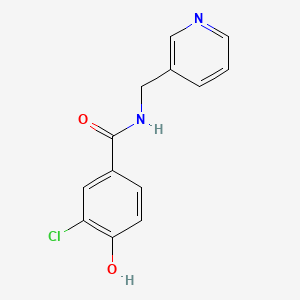
![3-[(2-Chlorobenzyl)thio]-1-propanamine](/img/structure/B1414963.png)
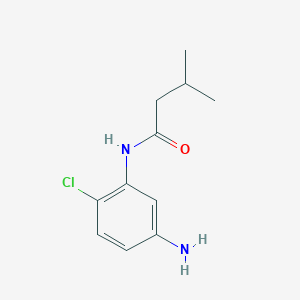
![N-[(2,5-dimethoxyphenyl)methyl]-2-iodoaniline](/img/structure/B1414968.png)
